3,11-Dimethylpentacosane
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Overview
Description
3,11-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of dimethylalkane, specifically a dimethyl derivative of pentacosane. This compound is known for its role as a sex pheromone component in certain insect species, such as the greater wax moth, Galleria mellonella .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-dimethylpentacosane involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent side reactions .
Industrial Production Methods
the principles of organic synthesis, such as the use of catalytic hydrogenation and distillation, can be applied to produce this compound in a laboratory setting .
Chemical Reactions Analysis
Types of Reactions
3,11-Dimethylpentacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
3,11-Dimethylpentacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of hydrocarbons and their reactions.
Biology: Acts as a sex pheromone component in insects, aiding in the study of insect behavior and communication.
Medicine: Potential use in developing environmentally safe pest control methods by disrupting insect mating behaviors.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 3,11-dimethylpentacosane as a sex pheromone involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a behavioral response such as attraction or mating behavior. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to the behavioral response .
Comparison with Similar Compounds
Similar Compounds
5,11-Dimethylpentacosane: Another dimethyl derivative of pentacosane, also known for its role as a sex pheromone in insects.
3-Methylpentacosane: A monomethyl derivative with similar chemical properties but different biological activity.
3,11-Dimethylheptacosane: A longer-chain dimethylalkane with distinct physical and chemical properties.
Uniqueness
3,11-Dimethylpentacosane is unique due to its specific role in insect communication as a sex pheromone. Its structure allows it to interact with olfactory receptors in a way that triggers specific behavioral responses, making it a valuable compound for studying insect behavior and developing pest control methods .
Properties
CAS No. |
76275-73-5 |
---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
3,11-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-8-9-10-11-12-13-14-15-17-21-24-27(4)25-22-19-16-18-20-23-26(3)6-2/h26-27H,5-25H2,1-4H3 |
InChI Key |
NAGZGURRYTWJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCC(C)CC |
Origin of Product |
United States |
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